molecular formula C11H17NO B13327875 (1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol

(1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol

Cat. No.: B13327875
M. Wt: 179.26 g/mol
InChI Key: IHSBABZVVDRZSP-LLVKDONJSA-N
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Description

(1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol is a chiral amino alcohol characterized by a 4-isopropylphenyl substituent and an ethanolamine backbone.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(1S)-2-amino-1-(4-propan-2-ylphenyl)ethanol

InChI

InChI=1S/C11H17NO/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-6,8,11,13H,7,12H2,1-2H3/t11-/m1/s1

InChI Key

IHSBABZVVDRZSP-LLVKDONJSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)[C@@H](CN)O

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CN)O

Origin of Product

United States

Preparation Methods

Oxime Formation and Catalytic Reduction

This method adapts principles from the synthesis of erythro-2-amino alcohols (Patent US7414153B2).

Procedure:

  • Oxime Synthesis :

    • React 1-[4-(propan-2-yl)phenyl]ethan-1-one with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base (e.g., NaOH or NaOAc) at 0–30°C.
    • Solvent: Di-n-butyl ether or toluene.
    • Yield: >85% (isolated via solvent extraction).
  • Catalytic Hydrogenation :

    • Reduce the oxime intermediate using a nickel-aluminum (Ni-Al) catalyst under H₂.
    • Conditions: Exothermic reaction at 60–100°C.
    • Crude product contains erythro and threo diastereomers.
  • Purification :

    • Treat the crude mixture with an organic acid (e.g., acetic acid) in methanol/water.
    • Isolate the (1S)-isomer via crystallization or column chromatography.
Key Data:
Step Conditions Yield Purity
Oxime formation 0–30°C, 3 h, NaOH 85% 90%
Reduction Ni-Al, H₂, 60–100°C 70% 75%
Diastereomer separation Acetic acid/MeOH/H₂O, recrystallization 50% 99%

Stereoselective Reductive Amination

This route employs asymmetric catalysis to directly introduce the amino group.

Procedure:

  • Substrate Preparation :

    • Start with 1-[4-(propan-2-yl)phenyl]ethan-1-one.
  • Reductive Amination :

    • React with ammonia (NH₃) and H₂ in the presence of a chiral catalyst (e.g., Ru-SNS2).
    • Conditions: 140°C, 24 h, KOH as base.
    • Solvent: Ethyl acetate or THF.
  • Workup :

    • Purify via silica gel chromatography (ethyl acetate/petroleum ether).
Key Data:
Parameter Value
Catalyst loading 2 mol% Ru-SNS2
Enantiomeric excess 88% (1S)
Isolated yield 65%

Resolution of Racemic Mixtures

For racemic syntheses, chiral resolution achieves the desired (1S)-enantiomer.

Procedure:

  • Racemic Synthesis :

    • Prepare 2-amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol via non-stereoselective methods.
  • Chiral Resolution :

    • Use a chiral acid (e.g., tartaric acid) to form diastereomeric salts.
    • Recrystallize from ethanol/water.
Key Data:
Resolution Agent Solvent System ee (%) Yield
L-(+)-Tartaric acid Ethanol/H₂O (3:1) 99 40

Comparative Analysis of Methods

Method Advantages Limitations
Oxime reduction High diastereoselectivity Multi-step, moderate yields
Reductive amination Direct, fewer steps Requires chiral catalyst
Chiral resolution High enantiopurity Low yield, costly reagents

Analytical Validation

  • HPLC Conditions (adapted from):
    • Column: Discovery C-18 (150 × 3.9 mm, 5 µm).
    • Mobile phase: Tetramethylammonium hydroxide/MeOH/THF.
    • Retention time: (1S)-isomer = 8.2 min; (1R)-isomer = 9.5 min.

Chemical Reactions Analysis

Types of Reactions: (1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

(1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a precursor for the synthesis of pharmaceutical drugs, particularly those targeting neurological disorders.

    Industry: The compound is utilized in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of (1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the hydroxyl group can participate in additional interactions, enhancing the compound’s binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Insights

  • Substituent Effects :

    • The 4-isopropyl group in the target compound enhances lipophilicity compared to polar substituents like nitro (Chloramphenicol amine) or methylthio (Thiomicamine). This may improve membrane permeability but reduce aqueous solubility .
    • Trifluoromethylthio () introduces both electronegativity and metabolic resistance, making it suitable for CNS-targeting drugs .
    • Naphthyl groups () expand aromatic surface area, favoring hydrophobic binding pockets in proteins .
  • Backbone Variations: Ethanolamine (target) vs. Amino vs. Ether Linkages: The absence of an amino group in (1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-ol () eliminates basicity, altering pharmacokinetics .
  • Stereochemical Considerations :

    • The (1S) configuration in the target compound may confer enantioselective interactions, similar to the (1S,2R) configuration in Chloramphenicol amine, which is critical for antibiotic activity .

Biological Activity

(1S)-2-Amino-1-[4-(propan-2-yl)phenyl]ethan-1-ol, also known as a chiral amino alcohol, is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This compound features an amino group and a hydroxyl group, which contribute to its reactivity and interactions with biological targets.

The molecular formula of this compound is C12H17NO. Its structure includes a propan-2-yl group attached to a phenyl ring, which enhances its lipophilicity and potential for enzyme interactions.

PropertyValue
Molecular FormulaC12H17NO
Molecular Weight201.27 g/mol
IUPAC NameThis compound
AppearanceSolid/Liquid

Research indicates that this compound exhibits significant biological activity primarily through enzyme inhibition. The compound binds to specific enzymes, disrupting normal biochemical pathways, which may lead to therapeutic effects against various diseases, particularly those related to enzyme dysfunction and metabolic disorders .

Enzyme Inhibition Studies

Studies have shown that this compound can inhibit the activity of certain enzymes, which is critical for understanding its therapeutic potential. For instance, molecular docking studies have been employed to explore its binding affinity to target enzymes, revealing insights into its inhibitory mechanisms.

Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound demonstrated varying degrees of cytotoxicity, suggesting its potential as an anticancer agent. For example, it was tested against MDA-MB-231 breast cancer cells and showed promising results compared to standard chemotherapeutics like cisplatin .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary results indicate that it possesses activity against certain bacterial strains, making it a candidate for further development as an antibiotic .

Case Studies

Several studies have highlighted the biological activities of this compound:

  • Cytotoxicity Against Cancer Cells :
    • A study conducted on various cancer cell lines revealed that the compound exhibited significant cytotoxic effects, outperforming some traditional chemotherapeutic agents in specific assays .
  • Enzyme Interaction Studies :
    • Molecular docking simulations indicated strong binding affinities to enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders.
  • Antimicrobial Efficacy :
    • Research into the antimicrobial properties showed effectiveness against Gram-positive bacteria, indicating its potential use in treating bacterial infections .

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